N-methylquinolin-7-amine
Description
N-Methylquinolin-7-amine is a quinoline derivative featuring a methyl group attached to the amine moiety at the 7-position of the quinoline ring. Quinoline derivatives are renowned for their diverse pharmacological properties, including antimicrobial, anticancer, and antimalarial activities. The compound’s structure allows for tunable electronic and steric properties, making it a versatile scaffold for drug discovery.
Properties
IUPAC Name |
N-methylquinolin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-11-9-5-4-8-3-2-6-12-10(8)7-9/h2-7,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFMMDNFXCDUNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=CC=N2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of 7-Nitroquinoline
7-Nitroquinoline serves as the most direct precursor, undergoing catalytic hydrogenation or chemical reduction to yield quinolin-7-amine. Palladium-on-carbon (Pd/C) under hydrogen atmosphere achieves near-quantitative conversion, while stoichiometric reagents like iron in acidic media offer cost-effective alternatives.
Example Protocol :
Cyclization of Phenethyl Ketone Oximes
An alternative route involves the acid-mediated cyclization of phenethyl ketone oximes. Trifluoroacetic anhydride (TFAA) promotes intramolecular cyclization, forming the quinoline core with concurrent isomerization of syn/anti oxime configurations.
Mechanistic Insight :
Protonation of the oxime nitrogen facilitates nucleophilic attack, followed by dehydration to yield the aromatic quinoline system.
Methylation Strategies for Quinolin-7-Amine
Copper-Catalyzed N-Methylation Using Formic Acid and Silane
A groundbreaking method employs copper salts (e.g., ) to catalyze the methylation of amines using formic acid () as a methylating agent and silane () as a reductant.
Optimized Conditions :
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Catalyst : (5 mol%)
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Methyl Source : (2.0 equiv)
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Reductant : (3.0 equiv)
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Solvent : Toluene, 70°C, 8 h
Substrate Scope :
| Amine Type | Product | Yield (%) |
|---|---|---|
| Primary aliphatic | N-Methylamine | 85–92 |
| Aromatic (e.g., quinolin-7-amine) | This compound | 95–98 |
| Secondary amines | N,N-Dimethylamine | 90–94 |
This method circumvents toxic methyl halides and operates via a proposed mechanism involving formic acid decarboxylation to generate in situ CO, which coordinates to copper for methyl group transfer.
Ns-Protection and Alkylation Strategy
The nitrobenzenesulfonyl (Ns) group, a robust protective group for amines, enables selective monoalkylation of quinolin-7-amine.
Stepwise Procedure :
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Protection : Treat quinolin-7-amine with (1.2 equiv) in to form quinolin-7-amine.
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Alkylation : Perform Mitsunobu reaction with methanol () and diethyl azodicarboxylate (DEAD) to introduce the methyl group.
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Deprotection : Cleave the Ns group using thiophenol () and in DMF.
Key Advantages :
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Prevents over-alkylation due to the electron-withdrawing Ns group.
Reductive Amination with Formaldehyde
Though less cited in provided sources, reductive amination represents a classical approach. Quinolin-7-amine reacts with formaldehyde () and sodium cyanoborohydride () in methanol, achieving moderate yields (75–80%).
Limitations :
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Requires careful pH control (pH 4–5 via acetic acid).
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Competes with imine formation, necessitating excess reductant.
Comparative Analysis of Methylation Methods
| Method | Catalyst | Methyl Source | Yield (%) | Selectivity | Scalability |
|---|---|---|---|---|---|
| Copper-Catalyzed | Formic acid | 98 | High | Industrial | |
| Ns-Protection | DEAD | Methanol | 89 | Excellent | Laboratory |
| Reductive Amination | Formaldehyde | 75 | Moderate | Small-scale |
Critical Observations :
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The copper-catalyzed method excels in yield and scalability but requires anhydrous conditions.
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Ns-protection ensures selectivity for mono-methylation, ideal for complex substrates.
Emerging Techniques and Mechanistic Insights
Enzymatic N-Methylation
Biocatalysts like methyltransferases offer green alternatives, yet substrate specificity for quinoline derivatives is unverified.
Chemical Reactions Analysis
Types of Reactions
N-methylquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methylquinolin-7-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield this compound derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-methylquinolin-7-one.
Reduction: Various this compound derivatives.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Medicinal Chemistry
N-methylquinolin-7-amine has shown promise in drug discovery due to its potential therapeutic effects:
- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, compounds derived from this structure have been tested against breast cancer cells, showing selective cytotoxicity based on their interaction with specific proteins involved in cancer progression .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity, making it a candidate for developing new antibiotics. Its derivatives have been evaluated for their efficacy against a range of bacterial strains.
Biological Studies
This compound interacts with biological macromolecules, influencing various biochemical pathways:
- Targeting Signaling Pathways : It has been reported that this compound can inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells, highlighting its potential as an anticancer agent .
- Fluorescent Labeling : The compound's unique structure allows it to be used in fluorescent labeling applications, aiding in biological imaging and tracking within cellular environments.
Industrial Applications
This compound is utilized in various industrial processes:
- Dyes and Pigments : Its chemical properties make it suitable for producing dyes and pigments used in textiles and coatings.
- Catalysts : The compound serves as a catalyst in several organic reactions, enhancing reaction rates and selectivity .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound derivatives on MDA468 breast cancer cells. The results indicated that certain derivatives exhibited IC50 values as low as 140 nM, demonstrating potent activity against both NQO1-expressing and null cells . This suggests that these compounds may act through different mechanisms than traditional chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
Research involving various derivatives of this compound showed promising results against multiple bacterial strains. For instance, one derivative displayed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of N-methylquinolin-7-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes and receptors. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of N-Methylquinolin-7-amine and Analogues
Toxicity and Stability
- Limited toxicity data exist for this compound analogues. For example, dimethyl[(1E)-2-(8-nitroquinolin-7-yl)ethenyl]amine lacks comprehensive toxicity profiles, emphasizing the need for further characterization .
- Stability varies with substituents: Nitro groups may confer photolability, whereas methyl and methoxy groups generally enhance metabolic stability .
Biological Activity
N-methylquinolin-7-amine is a notable compound within the quinoline family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a quinoline structure with a methyl group and an amino group attached to the seventh carbon of the quinoline ring. Its molecular formula is C_10H_10N_2. The unique arrangement of these functional groups contributes to its chemical properties and biological activities.
Biological Activities
This compound exhibits several significant biological activities:
- Antimicrobial Properties : Compounds related to quinoline, including this compound, have demonstrated effectiveness against various microbial strains. This includes both bacterial and fungal pathogens, making it a candidate for further exploration in antimicrobial therapy .
- Anticancer Activity : Research indicates that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. It primarily acts through the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .
The mechanism of action of this compound involves its interaction with specific biological targets:
- Inhibition of Enzymes : It has been shown to inhibit key enzymes involved in DNA synthesis and repair, such as bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .
- Cell Cycle Arrest : In cancer cells, compounds derived from quinolines have been observed to cause cell cycle arrest at the G2/M phase, promoting apoptosis .
- Binding Affinity : Molecular docking studies suggest that this compound binds effectively to specific sites on target proteins, enhancing its selectivity and potency as an inhibitor .
Research Findings
Several studies have highlighted the efficacy of this compound in various biological contexts:
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Properties : A study evaluated the cytotoxic effects of this compound on various human cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer). The compound demonstrated significant antiproliferative activity, with flow cytometry analysis indicating that it induced G2/M phase arrest and apoptosis in treated cells .
- Antimicrobial Efficacy : In a separate investigation, derivatives of this compound were tested against a panel of bacterial strains. The results indicated that certain derivatives exhibited potent antimicrobial activity, suggesting potential applications in treating infectious diseases .
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-methylquinolin-7-amine and related analogs?
Answer: this compound derivatives are typically synthesized via nucleophilic substitution or reductive amination. For example, describes a general procedure (Procedure A) using methylamine (33 wt% in ethanol) reacting with a quinoline precursor under reflux conditions, yielding an 83% product with confirmed purity via ¹H/¹³C NMR and LC-MS . Key parameters include:
- Molar ratio : 1:2 (precursor:methylamine).
- Solvent : Absolute ethanol.
- Characterization : ¹H NMR peaks at δ7.81 (dd, J = 9.0 Hz) and δ2.90 (d, J = 4.8 Hz) for aromatic protons and methyl groups, respectively.
Q. Table 1: Representative Synthesis Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Reaction Temperature | Reflux | |
| Reaction Time | Not specified (likely 3–24 hours) | |
| Yield | 83% |
Q. How is this compound characterized post-synthesis?
Answer: Structural confirmation relies on ¹H/¹³C NMR and LC-MS (e.g., [M + H]⁺ = 159.1, tR = 1.49 min) . Key spectral markers include:
- ¹H NMR : δ6.97 (q, J = 4.8 Hz) for the amine proton adjacent to the methyl group.
- ¹³C NMR : δ27.57 for the methyl carbon.
further highlights the use of HRMS and DEPT-135 for resolving complex analogs, such as 7-substituted 2-aminoquinolines .
Q. What preliminary biological activities have been reported for this compound derivatives?
Answer: Related tetrahydroquinoline analogs (e.g., 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine) exhibit neuroprotective properties , including modulation of neurotransmitter activity and potential in treating Parkinson’s disease . In vitro assays often focus on:
- Dopaminergic neuron viability in oxidative stress models.
- Kinase inhibition (e.g., Akt1) for cancer research .
Advanced Research Questions
Q. How can reaction yields for this compound synthesis be optimized?
Answer: Yield optimization involves:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
- Catalyst use : Cs2CO3 improves coupling efficiency in aryl amination .
- Temperature control : Reflux conditions (e.g., ethanol at 78°C) balance reactivity and side-product formation .
demonstrates a 90% yield for a nitroquinoxaline analog using triethylamine as a base .
Q. How should researchers address contradictions in spectral data during structural elucidation?
Answer:
- Cross-validation : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., PubChem data ).
- Decoupling experiments : Resolve overlapping signals (e.g., δ7.45–7.60 in ) via 2D NMR (COSY, HSQC) .
- Isotopic labeling : Use deuterated methylamine (e.g., CD3NH2) to confirm methyl group assignments .
Q. What mechanistic insights exist for the neuroprotective effects of this compound analogs?
Answer: Proposed mechanisms include:
- ROS scavenging : Tetrahydroquinoline derivatives reduce oxidative stress in neuronal cells .
- Dopamine receptor modulation : Structural analogs (e.g., 7-{2-[(3-fluorobenzyl)amino]ethyl}quinolin-2-amine) bind to D2-like receptors, as inferred from SAR studies .
In vivo models (e.g., MPTP-induced Parkinson’s in mice) are recommended for validation .
Q. What safety protocols are critical for handling this compound derivatives?
Answer:
- PPE : Nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods due to inhalation risks (GHS Category 4 toxicity) .
- Waste disposal : Neutralize with sand/vermiculite and dispose via licensed facilities .
Q. How can researchers assess impurity profiles in this compound batches?
Answer:
- HPLC-MS : Detect nitroso impurities (e.g., nitrosamines) with LOD < 0.1 ppm .
- ICH Guidelines : Follow Q3A(R2) for qualification thresholds .
- Supplier audits : Verify raw material purity via questionnaires .
Q. What advanced applications exist for this compound in drug discovery?
Answer:
- Nitric oxide synthase (nNOS) inhibition : 7-Substituted 2-aminoquinolines show selectivity for human nNOS, with IC50 values < 100 nM .
- Anticancer agents : Analogues like 7-chloro-N,N-dimethylquinolin-4-amine are explored for kinase inhibition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
